5-CHLORO-N-[2-(DIMETHYLAMINO)ETHYL]-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-2-AMINE
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Overview
Description
5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the thiazole ring with 2-dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymers: It can be incorporated into polymer structures to impart specific properties like increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Similar in structure but lacks the thiazole and sulfonyl groups.
4-Methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the thiazole and dimethylaminoethyl groups.
Thiazole: The parent compound of the thiazole ring system.
Uniqueness
5-Chloro-N-[2-(dimethylamino)ethyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S2/c1-10-4-6-11(7-5-10)22(19,20)13-12(15)21-14(17-13)16-8-9-18(2)3/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDFHWHLGXWKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCN(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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